DL-Thyroxine
Overview
Description
DL-Thyroxine, also known as 3,5,3’,5’-tetraiodothyronine, is a synthetic form of the thyroid hormone thyroxine. Thyroxine is one of the two major hormones secreted by the thyroid gland, the other being triiodothyronine. The primary function of thyroxine is to stimulate the consumption of oxygen and thus the metabolism of all cells and tissues in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thyroxine involves the iodination of tyrosine residues in thyroglobulin, followed by coupling of iodotyrosines. The industrial production of synthetic thyroxine typically involves the use of L-thyroxine sodium salt. One method involves the use of a crown ether type chiral stationary phase for the separation of enantiomers . Another method involves the synthesis of thyroxine through the coupling of iodinated tyrosines .
Chemical Reactions Analysis
Types of Reactions
DL-Thyroxine undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of iodide to iodine.
Reduction: Involves the reduction of iodine to iodide.
Substitution: Involves the substitution of iodine atoms in the thyroxine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, iodide, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the thyroxine molecule .
Major Products Formed
The major products formed from these reactions include triiodothyronine (T3) and reverse triiodothyronine (rT3), which are derived from the deiodination of thyroxine .
Scientific Research Applications
DL-Thyroxine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in regulating metabolism and cellular processes.
Medicine: Used in the treatment of thyroid disorders such as hypothyroidism.
Industry: Used in the production of diagnostic reagents and radioimmunoassay kits.
Mechanism of Action
DL-Thyroxine exerts its effects by binding to thyroid hormone receptors in the nucleus of cells. This binding leads to the activation of gene transcription and the production of proteins that regulate metabolism and energy consumption. The molecular targets of thyroxine include various enzymes and proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dextrothyroxine: A synthetic isomer of thyroxine used to treat hyperlipidemia.
Triiodothyronine (T3): A more active form of thyroid hormone derived from the deiodination of thyroxine.
Reverse Triiodothyronine (rT3): An inactive form of triiodothyronine produced from thyroxine.
Uniqueness
DL-Thyroxine is unique in its ability to be converted into both active (T3) and inactive (rT3) forms, allowing for precise regulation of thyroid hormone levels in the body. This makes it a versatile compound for both therapeutic and research applications .
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023662 | |
Record name | DL-Thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300-30-1, 55-03-8, 51-48-9 | |
Record name | (±)-Thyroxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Thyroxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | eltroxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thyroxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | DL-Thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THYROXINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-Thyroxine influence the pituitary gland?
A1: this compound administration in rats, particularly those with hypothyroidism, can normalize the number of acidophil cells in the anterior pituitary gland. [] This suggests a regulatory role of thyroid hormone on pituitary cytology.
Q2: Does this compound affect gonadotropin sensitivity?
A3: Studies on cockerels revealed that mild hyperthyroidism induced by this compound (4 μg/day) decreased the index of precision of the dose-response line for gonadotropins (PMS, FSH, LH). [] This suggests that thyroid hormone levels can influence the sensitivity of the testes to gonadotropins.
Q3: How does this compound impact cholesterol metabolism in the liver?
A4: this compound administration in mice significantly increased the incorporation of acetate into liver cholesterol, suggesting a stimulatory effect on cholesterol biosynthesis. [] This effect appears independent of energy metabolism changes and might involve altering the feedback mechanism regulating cholesterol synthesis. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, these can be readily found in standard chemical databases.
Q5: Are there any studies on the spectroscopic data of this compound and its analogs?
A6: Although the provided abstracts primarily focus on biological effects, one study mentions synthesizing this compound analogs for use as internal standards in HPLC analysis. [] This suggests that spectroscopic data for these compounds likely exists but is not detailed in the abstracts.
Q6: Do the provided research papers offer insights into the material compatibility, stability, catalytic properties, or computational modeling of this compound?
A6: The provided abstracts primarily focus on the biological effects and interactions of this compound in various animal models. They do not delve into its material compatibility, stability under different conditions, catalytic properties, or computational modeling.
Q7: How does the structure of this compound relate to its biological activity?
A8: Research highlights that modifying this compound's structure can significantly alter its activity. For instance, the O-methyl ether of this compound exhibits different effects on amphibian metamorphosis and human metabolism compared to this compound itself. [] This emphasizes the importance of specific structural features for this compound's biological actions.
Q8: What information is available on the stability and formulation of this compound, SHE regulations surrounding its use, and its pharmacokinetic and pharmacodynamic properties?
A8: The research papers provided emphasize the biological impact of this compound in various experimental settings. They don't provide detailed information on its stability and formulation, specific SHE regulations, or comprehensive PK/PD profiles.
Q9: How effective is this compound in treating hypothyroidism in animal models?
A10: Studies show that administering this compound to hypothyroid rats reverses several metabolic changes. For example, it represses amino acid catabolism in fasting hypothyroid rats while accelerating protein breakdown. [] This suggests that this compound can effectively counteract some consequences of hypothyroidism.
Q10: Are there any studies on the use of this compound in tadpole metamorphosis?
A11: Researchers have used this compound to induce metamorphosis in axolotls, observing tissue changes in gills, tail, skin, and eyelids. [] This model provides insights into the effects of thyroid hormone on development and differentiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.